molecular formula C12H12F3NO B12989518 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]

Cat. No.: B12989518
M. Wt: 243.22 g/mol
InChI Key: YIFAPNRTOBLZIM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] is a compound that features a spirocyclic structure, combining a benzofuran and a pyrrolidine ring. The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of a benzofuran derivative and a pyrrolidine precursor under specific reaction conditions that promote spirocyclization. For instance, the reaction may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The spirocyclic structure may also contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[2H-1-benzofuran-3,3'-pyrrolidine]

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)8-1-2-10-9(5-8)11(7-17-10)3-4-16-6-11/h1-2,5,16H,3-4,6-7H2

InChI Key

YIFAPNRTOBLZIM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COC3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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